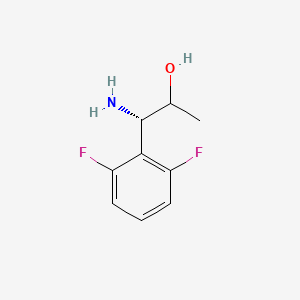

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL

Description

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring an amino group and two fluorine atoms on the phenyl ring, contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |

InChI Key |

YCSWFUZBDTVVOB-OLAZFDQMSA-N |

Isomeric SMILES |

CC([C@H](C1=C(C=CC=C1F)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC=C1F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2,6-difluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

Amination: The resulting alcohol undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

Oxidation Products: Ketones or aldehydes derived from the oxidation of the alcohol group.

Reduction Products: Modified amines or phenyl derivatives.

Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(1S)-1-Amino-1-(2,4-difluorophenyl)propan-2-OL: Similar structure with fluorine atoms at different positions.

(1S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL: Fluorine atoms at the 3 and 5 positions on the phenyl ring.

(1S)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL: Chlorine atoms instead of fluorine atoms.

Uniqueness

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Biological Activity

(1S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is a chiral organic compound notable for its potential biological activities. This compound, characterized by the presence of an amino group and a difluorophenyl moiety attached to a propanol backbone, has garnered attention in various fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₁F₂NO

- Molecular Weight : 187.19 g/mol

- Density : 1.252 g/cm³ (predicted)

- Boiling Point : 276.2 °C (predicted)

- pKa : 12.19 (predicted)

Research indicates that compounds similar to this compound can exhibit significant biological activities through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Inhibitors of BACE1 have been shown to reduce amyloid-beta peptide production, thus potentially mitigating neurodegenerative processes .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | May inhibit pathways involved in inflammation, contributing to reduced symptoms in inflammatory diseases. |

| Anticancer | Exhibits potential in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. |

| Neuroprotective | Potential to protect neuronal cells from degeneration, particularly in Alzheimer’s disease models. |

Case Studies and Research Findings

- BACE1 Inhibition Studies :

-

Anticancer Activity :

- In vitro assays revealed that the compound inhibited the proliferation of breast cancer cells with an IC50 value of approximately 10 µM. Further studies indicated that it induces apoptosis through caspase activation .

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.